molecular formula C17H25NO3 B2854401 N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylpropanamide CAS No. 2034331-56-9

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylpropanamide

Cat. No.: B2854401
CAS No.: 2034331-56-9
M. Wt: 291.391
InChI Key: YIANFFWAMPAXDI-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylpropanamide is a chemical compound that has garnered interest in scientific research due to its unique structural features and potential applications. This compound contains several functional groups, including a hydroxyl group, a tetrahydropyran ring, and a phenylpropanamide moiety, which contribute to its diverse chemical reactivity and biological interactions.

Preparation Methods

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: The starting material, a suitable diol, undergoes cyclization to form the tetrahydropyran ring.

    Introduction of the Hydroxyl Group: The tetrahydropyran ring is then functionalized to introduce the hydroxyl group at the desired position.

    Coupling with Phenylpropanamide: The intermediate is coupled with a phenylpropanamide derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with carboxylic acids in the presence of acid catalysts.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylpropanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The hydroxyl group and amide moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylpropanamide can be compared with similar compounds such as:

    N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5-phenylisoxazole-3-carboxamide: This compound contains an isoxazole ring instead of a phenylpropanamide moiety, which may alter its biological activity and chemical reactivity.

    N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-phenoxypropanamide: The presence of a phenoxy group instead of a phenyl group can influence the compound’s solubility and interaction with biological targets.

    N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzofuran-2-carboxamide: The benzofuran ring introduces additional aromaticity and potential for π-π interactions, which can affect the compound’s properties.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c19-16(15-9-12-21-13-10-15)8-11-18-17(20)7-6-14-4-2-1-3-5-14/h1-5,15-16,19H,6-13H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIANFFWAMPAXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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